molecular formula C10H19O6PS2 B1675926 Malathion CAS No. 121-75-5

Malathion

Cat. No.: B1675926
CAS No.: 121-75-5
M. Wt: 330.4 g/mol
InChI Key: JXSJBGJIGXNWCI-UHFFFAOYSA-N
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Description

Malathion (CAS 121-75-5) is an organophosphate insecticide widely used in agriculture, public health, and residential settings due to its selective toxicity toward insects over mammals . Its chemical structure, O,O-dimethyl-S-(1,2-dicarbethoxyethyl) phosphorodithioate, features a phosphorodithioate core with ester functional groups, rendering it susceptible to enzymatic hydrolysis .

Mechanism of Action: this compound inhibits acetylcholinesterase (AChE), an enzyme critical for neurotransmitter breakdown in nerve synapses. Its oxidative metabolite, malaoxon (P=O analog), is a more potent AChE inhibitor, contributing to its insecticidal activity . Mammalian carboxylesterases rapidly detoxify this compound into non-toxic mono- and dicarboxylic acids, whereas insects lack this detoxification capacity, explaining its selective toxicity .

Environmental and Metabolic Fate: this compound has a half-life of 2–18 days in water, depending on pH and temperature, but its oxidative metabolite, malaoxon, persists longer (32 days) . In mammals, 80% of this compound is excreted as dicarboxylic acid and thiomalic acid, with minimal tissue accumulation .

Scientific Research Applications

Agricultural Applications

Malathion is extensively used in agriculture for pest control on a variety of crops. Its primary applications include:

  • Crop Protection : this compound effectively controls pests such as aphids, leafhoppers, and Japanese beetles, which threaten food and feed crops. The United States Department of Agriculture (USDA) has endorsed its use in programs targeting grasshopper and Mormon cricket suppression due to its rapid action and minimal residual activity .
  • Fruit and Vegetable Pests : It is particularly effective against pests that affect fruits like cherries and blueberries, making it a vital tool for maintaining crop yields .

Table 1: Common Agricultural Uses of this compound

Crop TypeTarget PestsApplication Method
FruitsFruit fliesAerial or ground spray
VegetablesAphids, leafhoppersFoliar application
RangelandGrasshoppers, Mormon cricketsUltra-low volume spray

Public Health Applications

This compound plays a critical role in vector control programs aimed at managing mosquito populations that transmit diseases:

  • Mosquito Control : Local mosquito control districts utilize this compound to manage adult mosquito populations responsible for transmitting diseases such as West Nile virus, Zika virus, and dengue fever. Its application is crucial during outbreaks to mitigate public health risks .
  • Head Lice Treatment : In the healthcare sector, this compound is employed as a treatment for head lice infestations due to its neurotoxic effects on insects .

Environmental Management

This compound's role extends into environmental management, particularly in bioremediation efforts:

  • Microbial Biodegradation : Research indicates that certain microbes can effectively degrade this compound, offering potential pathways for environmental cleanup. Databases such as the EAWAG Biocatalysis/Biodegradation Database provide valuable insights into microbial-mediated degradation processes .

Table 2: Microbial Biodegradation of this compound

Microbial SpeciesDegradation RateEnvironmental Conditions
Pseudomonas speciesHighAerobic conditions
Bacillus subtilisModerateAnaerobic conditions

Case Study 1: Agricultural Use in California

In California's agricultural sector, this compound has been deployed to combat outbreaks of the Mediterranean fruit fly. A study indicated that targeted applications resulted in a significant reduction of pest populations while maintaining low toxicity levels for non-target species .

Case Study 2: Vector Control in Florida

Florida's mosquito control program has successfully utilized this compound to manage mosquito populations during peak transmission seasons for diseases like West Nile virus. The program reported a decrease in mosquito-borne disease incidence following aerial applications of this compound .

Toxicological Considerations

While this compound is effective for pest control, it poses risks due to its mechanism of action as an acetylcholinesterase inhibitor. It can cause neurotoxic effects if not applied according to safety guidelines . Studies have shown that exposure can lead to significant DNA damage and other health concerns across various concentrations .

Comparison with Similar Compounds

Malathion is structurally and functionally related to other organophosphates (OPs) and metabolites. Key comparisons include:

Malaoxon

  • Structure : Oxidative desulfuration product of this compound (P=O replaces P=S).
  • Toxicity : 10–100× more potent than this compound in AChE inhibition (IC₅₀: 2.4 × 10⁻⁶ M vs. 3.7 × 10⁻⁴ M) .
  • Persistence : Longer environmental half-life (32 days) due to higher hydrophilicity and resistance to hydrolysis .
  • Degradation : Slower degradation in UV/H₂O₂ advanced oxidation processes (k = 0.017 min⁻¹) compared to this compound (k = 0.074 min⁻¹) .

Isothis compound

  • Structure : Isomer of this compound with altered ester group configuration.
  • Toxicity : Intermediate AChE inhibition (IC₅₀: 3.2 × 10⁻⁶ M) but higher acute toxicity than this compound due to resistance to carboxylesterases .
  • Formation : Occurs during storage or photodegradation of this compound, posing contamination risks .

Other Organophosphates

  • DIMP (Diisopropyl methylphosphonate) : Simulant for nerve agents (e.g., VX) due to low volatility; less persistent than this compound .
  • Parathion : Lacks carboxylesterase-sensitive ester groups, making it more toxic to mammals .

Key Data Tables

Table 1: Chemical and Toxicological Properties

Compound Molecular Weight AChE IC₅₀ (M) Half-Life (Days) LD₅₀ (Rat, oral)
This compound 330.36 3.7 × 10⁻⁴ 2–18 1,375 mg/kg
Malaoxon 314.33 2.4 × 10⁻⁶ 32 62 mg/kg
Isothis compound 330.36 3.2 × 10⁻⁶ N/A 50 mg/kg
Parathion 291.26 1.1 × 10⁻⁷ 30–180 3 mg/kg

Table 2: Degradation Efficiency in UV-AOPs

Process This compound (k, min⁻¹) Malaoxon (k, min⁻¹)
UV/H₂O₂ 0.074 0.017
UV/TiO₂ 0.062 0.014
UV/Fenton 0.068 0.016

Research Findings

  • Metabolism: Mammals detoxify this compound via carboxylesterases to mono-/diacids, while insects convert it to malaoxon, leading to AChE inhibition .
  • Environmental Impact : this compound’s recalcitrant byproducts (e.g., phosphorylated thiols) resist microbial degradation, complicating remediation .
  • Species Sensitivity : Amazonian freshwater species exhibit similar sensitivity to this compound as temperate species, contradicting assumptions of tropical vulnerability .

Biological Activity

Malathion is an organophosphate insecticide widely used in agriculture and public health for pest control. Its biological activity encompasses a range of effects on various organisms, including plants, animals, and humans. This article delves into the biological mechanisms of this compound, its toxicological effects, case studies, and relevant research findings.

This compound acts primarily by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of the nervous system. The molecular structure of this compound allows it to interact with various biological targets, including enzymes involved in oxidative stress responses.

1. Plant Toxicity

Research has shown that this compound exposure affects plant growth and physiological processes. A study demonstrated that root elongation in plants was significantly impaired at concentrations as low as 0.13 g/L. The treatment led to increased lipid peroxidation and altered antioxidant enzyme activities, indicating oxidative stress. Notably, this compound exposure resulted in DNA damage in root cells as evidenced by single-cell gel electrophoresis .

Concentration (g/L)Root Elongation (cm)Lipid Peroxidation (nmol MDA/g)DNA Damage
0.055.22.4Low
0.134.83.1Moderate
0.264.04.5High
0.393.55.6Very High
0.522.97.2Severe

2. Animal Toxicity

This compound has been associated with various health effects in animals, including neurotoxicity and potential carcinogenicity. A case study reported a fatal poisoning incident where this compound was detected at high concentrations in post-mortem blood and gastric contents . Additionally, epidemiological studies have suggested links between this compound exposure and non-Hodgkin's lymphoma among agricultural workers, although definitive causation remains to be established .

3. Human Health Risks

The potential risks to human health from this compound exposure are a significant concern. While some studies have indicated a possible association with certain cancers, such as non-Hodgkin's lymphoma, the evidence is not conclusive due to small sample sizes and methodological limitations . The International Agency for Research on Cancer (IARC) classified this compound as a "probable human carcinogen" based on available data .

Case Study: this compound Exposure and Cancer Incidence

A notable study involving over 19,000 pesticide applicators examined the relationship between this compound exposure and cancer incidence over a follow-up period of approximately 7.5 years. The findings indicated no clear association between this compound use and overall cancer risk; however, there were suggestions of reduced rates for melanoma among those with higher exposure .

Case Study: Alleviation of this compound Toxicity

Research explored the protective effects of natural oils against this compound toxicity in rats. Groups treated with Coffea arabica L. oil showed improved biochemical markers compared to those exposed solely to this compound, indicating potential for mitigating its toxic effects .

Research Findings

Recent studies have further elucidated the biochemical pathways affected by this compound:

  • Oxidative Stress : this compound exposure leads to increased reactive oxygen species (ROS) production, resulting in oxidative damage to cellular components .
  • Enzyme Activity Alterations : Specific antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) are upregulated in response to oxidative stress induced by this compound .
  • Microbial Impact : this compound has been shown to inhibit microbial activity in wastewater treatment processes, affecting the degradation of other pollutants .

Q & A

Q. What analytical techniques are most effective for quantifying Malathion residues in complex matrices like soil or biological tissues, and how are their limits of detection validated?

Level: Basic
Methodological Answer:
The most sensitive techniques include gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) . GC-MS is preferred for volatile compounds, while HPLC suits thermally unstable metabolites. Detection limits (LODs) are validated via calibration curves using spiked samples, with recovery rates between 70–120% considered acceptable . Matrix effects (e.g., organic content in soil) require cleanup steps like solid-phase extraction (SPE) to reduce interference. Method validation must adhere to guidelines such as the European Commission’s directives for repeatability and reproducibility .

Q. How can Central Composite Design (CCD) optimize experimental parameters for this compound degradation studies in aqueous systems?

Level: Advanced
Methodological Answer:
CCD, a response surface methodology, evaluates interactions between variables (e.g., pH, catalyst concentration, reaction time). A typical design includes axial points , factorial points , and a central point to model quadratic effects. For this compound degradation, the matrix in Table 8 illustrates how variables are coded (e.g., −1, 0, +1) and analyzed via ANOVA to identify significant factors. Post-optimization, validation runs confirm predicted efficiency.

Q. What statistical approaches resolve contradictions in this compound toxicity data across different model organisms?

Level: Advanced
Methodological Answer:
Contradictions often arise from interspecies metabolic differences or experimental variability. Use meta-analysis to aggregate data, applying random-effects models to account for heterogeneity. Sensitivity analysis identifies outlier studies, while subgroup analysis stratifies results by organism type (e.g., zebrafish vs. rodents). Replication studies with standardized protocols (e.g., OECD guidelines) improve reliability .

Q. How do environmental factors influence the half-life of this compound in agricultural soils, and what experimental setups best capture these dynamics?

Level: Basic
Methodological Answer:
Soil pH, organic matter, and microbial activity significantly affect degradation. Design microcosm experiments under controlled conditions (e.g., 25°C, 60% moisture) with sterile vs. non-sterile soil batches to isolate microbial contributions. Use first-order kinetics to model half-life, validated via frequent sampling and LC-MS quantification .

Q. What methodologies assess synergistic effects between this compound and other organophosphates in non-target species?

Level: Advanced
Methodological Answer:
Employ fixed-ratio isobolographic analysis to quantify synergy. Prepare mixtures at varying ratios (e.g., 1:1, 1:3) and measure acute toxicity (e.g., LC50) in Daphnia magna. Statistical interaction is evaluated via Bliss independence or Loewe additivity models . Dose-response curves are compared using nonlinear regression .

Q. What sample preparation techniques maximize recovery rates for this compound in lipid-rich biological tissues?

Level: Basic
Methodological Answer:
For tissues like liver or adipose, use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction with acetonitrile and dispersive SPE (e.g., C18 sorbents) to remove lipids. Validate recovery rates via spiked blank matrices and compare against certified reference materials (CRMs) .

Q. How can in vitro and in vivo methods be integrated to study this compound’s metabolic pathways in insects?

Level: Advanced
Methodological Answer:
Combine hepatic microsome assays (in vitro) to identify primary metabolites (e.g., malaoxon) with whole-organism exposure studies (in vivo) using radiolabeled this compound. Liquid scintillation counting tracks metabolite distribution, while LC-MS/MS confirms structures. Cross-validate findings with enzyme inhibition assays (e.g., acetylcholinesterase activity) .

Q. What kinetic models predict this compound bioaccumulation in aquatic food chains?

Level: Advanced
Methodological Answer:
Use fugacity-based models to simulate partitioning between water, sediment, and biota. Parameters include octanol-water partition coefficients (log Kow) and bioconcentration factors (BCFs). Validate models with mesocosm studies measuring this compound concentrations in algae, zooplankton, and fish over time .

Q. What standardized ecotoxicological tests are recommended for evaluating this compound’s impact on pollinators?

Level: Basic
Methodological Answer:
Follow OECD Guideline 213 (honeybee acute oral toxicity) or OECD 214 (acute contact toxicity). Test concentrations should reflect field-relevant doses (e.g., sublethal vs. lethal). Assess sublethal effects via behavioral assays (e.g., proboscis extension response) and colony-level modeling .

Q. How can molecular docking studies elucidate this compound’s interaction with acetylcholinesterase (AChE), and what validation methods are critical?

Level: Advanced
Methodological Answer:
Perform automated docking (e.g., AutoDock Vina) using crystal structures of AChE (PDB ID 1DX6). Score binding affinities and compare with in vitro inhibition kinetics (IC50). Validate predictions via site-directed mutagenesis of key residues (e.g., Ser203) and enzyme activity assays .

Properties

IUPAC Name

diethyl 2-dimethoxyphosphinothioylsulfanylbutanedioate
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InChI

InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3
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InChI Key

JXSJBGJIGXNWCI-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC
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Molecular Formula

C10H19O6PS2
Record name MALATHION
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DSSTOX Substance ID

DTXSID4020791
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Molecular Weight

330.4 g/mol
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Physical Description

Malathion is a yellow to dark-brown liquid with a skunk-like odor. Sinks in water. Freezing point is 37 °F. (USCG, 1999), Deep-brown to yellow liquid with a garlic-like odor. [insecticide]; [NIOSH], Liquid, YELLOW-TO-BROWN LIQUID WITH CHARACTERISTIC ODOUR., Deep-brown to yellow liquid with a garlic-like odor., Deep-brown to yellow liquid with a garlic-like odor. [insecticide] [Note: A solid below 37 °F.]
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Boiling Point

313 to 315 °F at 0.7 mmHg (decomposes) (NTP, 1992), 156-157 °C at 7.00E-01 mm Hg, BP: 156-157 °C at 0.7 mm Hg, 140 °F (decomposes), 140 °F (Decomposes)
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Flash Point

greater than 325 °F (NTP, 1992), Above 325 °F (tag open cup), 163 °C c.c., >325 °F (open-cup), (oc) >325 °F
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Solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992), In water, 143 mg/L at 20 °C, Miscible with many organic solvents including alcohols, esters, ketones, ethers, aromatic and alkylated aromatic hydrocarbons and vegetable oils. Limited solubility in certain paraffin hydrocarbons, Soluble in ethanol, benzene and ethyl ether, 1.65e-01 g/L, Solubility in water, mg/l: 143 (very slightly soluble), 0.02%
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Density

1.234 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.2076 g/cu cm at 20 °C, Relative density (water = 1): 1.2, 1.234 at 77 °F, 1.21
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Vapor Density

Relative vapor density (air = 1): 11.4
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Vapor Pressure

4e-05 mmHg at 86 °F (NTP, 1992), 0.00004 [mmHg], 3.97X10-5 mm Hg at 30 °C, Vapor pressure at 30 °C: negligible, 0.00004 mmHg
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Impurities

As many as 14 impurities have been identified in technical-grade malathion. The identities of the impurities and their percent (w/w) in technical grade malathion were found to be as follows: S-1,2-ethyl-O,S-dimethyl phosphorodithioate (isomalathion; 0.2%), S-1,2-bis(ethoxycarbonyl)-ethyl-O,O-dimethyl phosphorothioate (malaxon; 0.1%), diethylfumarate (DEF; 0.9%), O,S,S-trimethyl phosphorodithioate (0.003-1.2%), O,O,S-trimethyl phosphorothioate (0.04%), O,O,S-trimethyl phosphorodithioate (1.2%), O,O,O-trimethyl phosphorothioate (0.45%), diethylhydroxysuccinate (0.05%), ethyl nitrite (0.03%), diethyl mercaptosuccinate (0.15%), diethyl methylthiosuccinate (1.0%), O,O-dimethylphosphorothioate (0.05%), diethyl ethylthiosuccinate (0.1%), and sulfuric acid (0.05%)., Technical grade malathion may contain malaoxon, isomalathion, or other organophosphates as impurities. These compounds inactivate carboxylesterases, thus increasing malathion toxicity by decreasing the hydrolysis of the drug and increasing the amount of the drug that is oxidized to malaoxon., The analysis of technical organophosphorus insecticides by (31)P nuclear magnetic resonance showed the major known toxic contaminants to be simple trialkyl phosphorothio- and -dithioic acid esters and the S-alkyl insecticide isomers. Small amt of the bis derivatives and the dithiopyrophosphate were also detected. These contaminants included both byproducts from the synthesis as well as degradation products. This procedure was used to analyze the following technical grade products: ronnel, sulfotepp, methyl parathion, dimethoate, malathion, methidathion, ethion, phosalone, and fenitrothion.
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Color/Form

Colorless or slightly yellow, Clear colorless liquid when pure, Deep-brown to yellow liquid ... [Note: A solid below 37 degrees F]

CAS No.

121-75-5
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Melting Point

37.1 °F (NTP, 1992), 3.85 °C, 2.8 °C, 3 °C, 37.1 °F, 37 °F
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Synthesis routes and methods I

Procedure details

The aqueous solution of dimethyldithiophosphoric acid prepared in Example 1 was combined with diethyl maleate (1.33 kg) and hydroquinone (3.3 g), and the resulting two-phase mixture was heated for 8 h at 53-57° C. under nitrogen atmosphere. The two-phase mixture was cooled to 22-30° C., and the phases were separated. The organic phase was washed with water (2×1 kg) to afford crude malathion (1.86 kg) containing at least about 30% (w/w) diethyl fumarate.
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Synthesis routes and methods II

Procedure details

The solution of dimethyl dithiophosphoric acid was added to diethyl maleate (the ratio of dimethyl dithiophosphoric acid to diethyl maleate was approximately 1-1.25 kg:1.2 kg). Hydroquinone (approximately 3 grams) was added to the mixture. The reaction mixture which contains two separate solutions, an organic solution of diethyl maleate and an aqueous solution of dimethyl dithiophosphoric acid, was mixed for about 8 hours at 53° C. under a nitrogen atmosphere. After mixing, the reaction was cooled to ambient temperature and the organic and aqueous solutions were separated. The organic or diethyl maleate solutions which contained malathion was washed two (2) times with water (approximately 1 liter each time). The organic and aqueous solutions were separated and the malathion in the solution of diethyl maleate retained. This reaction yielded approximately 1.5-1.9 kg of malathion.
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Retrosynthesis Analysis

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